Benzyl [1,1'-biphenyl]-4-carboxylate
Description
Benzyl [1,1'-biphenyl]-4-carboxylate (CAS 71945-53-4) is an aromatic ester with the molecular formula C₂₀H₁₆O₂ and a molecular weight of 288.12 g/mol . Structurally, it consists of a biphenyl core substituted with a benzyl ester group at the 4-position. This compound is synthesized via esterification reactions, such as the oxidative cross-coupling of benzyl alcohols with biphenyl carboxylic acids under visible light catalysis, yielding high-purity products . Its primary applications include use as a synthetic intermediate in pharmaceuticals, liquid crystals, and polymer chemistry due to its rigid biphenyl backbone and ester functionality .
Properties
Molecular Formula |
C20H16O2 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
benzyl 4-phenylbenzoate |
InChI |
InChI=1S/C20H16O2/c21-20(22-15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2 |
InChI Key |
FLYIMCRIZNIKLD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Esters with Modified Alkyl Chains
a) 3-Cyclohexylpropyl [1,1'-Biphenyl]-4-carboxylate (7b)
- Molecular Formula : C₂₅H₂₈O₂
- Synthesis Yield : 83% under visible light catalysis .
- Key Feature : The cyclohexylpropyl chain enhances hydrophobicity and thermal stability compared to the benzyl group, making it suitable for materials science applications.
b) 5-Phenylpentyl 4-Fluorobenzoate (7c)
c) 4-{[(2S)-2-Octanyloxy]carbonyl}phenyl 4′-(Octyloxy)-4-biphenylcarboxylate
- Molecular Formula : C₃₆H₄₄O₅
- Key Feature: Long octyl chains and stereochemistry (S-configuration) promote liquid crystalline phases, critical in display technologies .
Table 1: Alkyl Chain-Modified Analogs
Heterocyclic and Functional Group Variations
a) Ethyl 4′-((Methyl(3-(Pyridin-4-yl)benzyl)carbamoyl)oxy)-[1,1′-biphenyl]-4-carboxylate
- Molecular Formula : C₂₉H₂₆N₂O₄
- Molecular Weight : 466.53 g/mol .
- Key Feature : The pyridinyl group introduces hydrogen-bonding capability, enhancing biological activity (e.g., kinase inhibition).
b) Methyl 4’-(Azidomethyl)-[1,1’-biphenyl]-4-carboxylate
Table 2: Functional Group Modifications
Positional Isomers and Impurities
a) 4'-(Benzyloxy)-[1,1'-Biphenyl]-3-carboxylic Acid
- CAS : 122294-08-0 .
- Key Feature : The benzyloxy group at the 3-position alters electronic distribution, affecting solubility and reactivity compared to the 4-carboxylate isomer.
b) 1,1-Dimethylethyl 4'-(Bromomethyl)biphenyl-2-carboxylate
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